N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
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Overview
Description
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound that features a combination of ureido and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide typically involves a multi-step process:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the ureido intermediate.
Coupling with Ethylamine: The ureido intermediate is then reacted with ethylamine to form the ethyl ureido derivative.
Amidation Reaction: The final step involves the amidation of the ethyl ureido derivative with 4-propionamidobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of ureido and benzamide groups with biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido and benzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(2-methoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
- N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide
Uniqueness
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is unique due to the presence of both ethoxy and propionamide groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCPJJKZJVPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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